
3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one is a heterocyclic compound that contains a pyridine ring substituted with an amino group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino group and the thiophene ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
科学研究应用
Chemistry
In chemistry, 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or ligand to study biological systems. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.
作用机制
The mechanism of action of 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
3-Aminopyridine: A simpler analog with only an amino group attached to the pyridine ring.
Thiophene-2-carboxamide: Contains a thiophene ring with a carboxamide group, lacking the pyridine structure.
2-Aminothiophene: A compound with an amino group attached to the thiophene ring.
Uniqueness
3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one is unique due to its combination of a pyridine ring, an amino group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H12N2OS |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
3-amino-1-(2-thiophen-3-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C11H12N2OS/c12-10-2-1-5-13(11(10)14)6-3-9-4-7-15-8-9/h1-2,4-5,7-8H,3,6,12H2 |
InChI 键 |
GREXJVZNDMXJHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)C(=C1)N)CCC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine](/img/structure/B13534042.png)

![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)
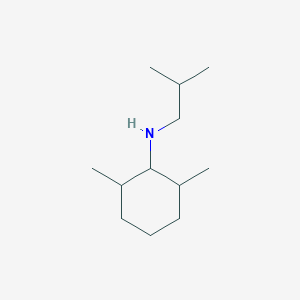

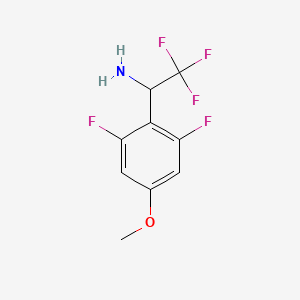
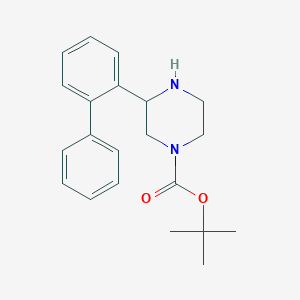
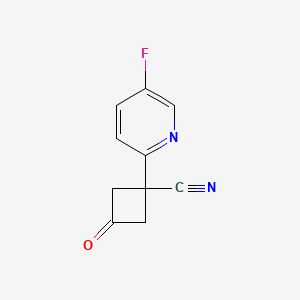
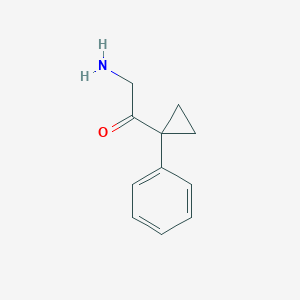
![2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid](/img/structure/B13534087.png)
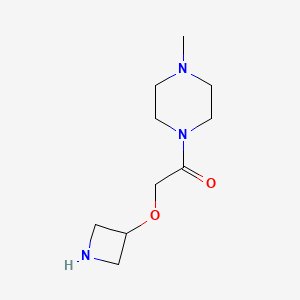
![2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13534090.png)
